molecular formula C5H3ClN2O3 B14812146 6-chloro-2-oxo-1H-pyrimidine-4-carboxylic acid

6-chloro-2-oxo-1H-pyrimidine-4-carboxylic acid

Cat. No.: B14812146
M. Wt: 174.54 g/mol
InChI Key: KARXHPXYWQNRPG-UHFFFAOYSA-N
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Description

6-Chloro-2-oxo-1H-pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-oxo-1H-pyrimidine-4-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-dichloropyrimidine with potassium cyanate in the presence of a base, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-oxo-1H-pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents. Reaction conditions vary depending on the desired transformation but often involve solvents like DMF, ethanol, or water, and temperatures ranging from room temperature to reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines, while condensation reactions can produce fused heterocyclic compounds .

Mechanism of Action

The mechanism of action of 6-chloro-2-oxo-1H-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

6-Chloro-2-oxo-1H-pyrimidine-4-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C5H3ClN2O3

Molecular Weight

174.54 g/mol

IUPAC Name

6-chloro-2-oxo-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C5H3ClN2O3/c6-3-1-2(4(9)10)7-5(11)8-3/h1H,(H,9,10)(H,7,8,11)

InChI Key

KARXHPXYWQNRPG-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)N=C1C(=O)O)Cl

Origin of Product

United States

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